2-Chloropropane-2-D1
Description
Fundamental Principles of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a foundational technique for tracing the course of an isotope through a chemical reaction or a biological pathway. In the context of elucidating reaction mechanisms, substituting a specific hydrogen atom with deuterium (B1214612) allows researchers to ascertain if a particular carbon-hydrogen (C-H) bond is broken during the rate-determining step of the reaction. This analysis relies on the kinetic isotope effect (KIE), which is defined as the change in the rate of a reaction upon isotopic substitution.
The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency compared to the C-H bond. Consequently, breaking a C-D bond requires more energy. If the cleavage of this bond is the slowest step (the rate-determining step) in a reaction, the deuterated compound will react more slowly than its non-deuterated (protio) counterpart. A significant primary KIE, where the ratio of the rate constants (kH/kD) is typically greater than 2, provides strong evidence that the C-H bond is indeed broken in the rate-determining step. Conversely, the lack of a significant KIE suggests this bond is not broken in the slowest step.
Significance of Deuterium Incorporation in Elucidating Chemical Reactivity
The incorporation of deuterium offers a powerful lens for examining chemical reactivity. Beyond the primary KIE, secondary kinetic isotope effects—where the C-D bond is not broken but is situated near the reaction center—can reveal information about changes in hybridization or the electronic environment at the transition state. These more subtle effects provide a deeper understanding of the transition state's structure.
Furthermore, deuterium labeling is a crucial tool for differentiating between various potential reaction pathways. By strategically placing deuterium atoms within a molecule, chemists can follow their molecular journey and determine which mechanism is active. This has been instrumental in resolving long-standing debates in organic chemistry, such as the nature of carbocation rearrangements and the mechanisms governing elimination and substitution reactions.
Contextualization of 2-Chloropropane-2-D1 in Contemporary Organic Chemistry Research
This compound, a simple deuterated alkyl halide, is a key substrate in the study of nucleophilic substitution and elimination reactions. guidechem.com Its value stems from its capacity to probe the intricate details of the mechanisms of these fundamental organic processes. The deuterium atom's placement at the tertiary carbon allows for the direct investigation of the α-hydrogen's role in these reactions.
Specifically, research involving this compound has been central to understanding the competition between the unimolecular substitution (SN1) and unimolecular elimination (E1) pathways. By analyzing the kinetic isotope effect and the distribution of deuterium in the reaction products, researchers can acquire insights into the nature of the carbocation intermediate and the factors that control its subsequent reactions.
Scope and Objectives of Academic Inquiry for this compound
The primary focus of academic inquiry into this compound is its application as a mechanistic probe. The key research objectives include:
Determining the α-deuterium kinetic isotope effect: Measuring the magnitude of the KIE in solvolysis reactions to understand the transition state leading to the carbocation intermediate.
Investigating the E1/SN1 branching ratio: Studying how this ratio is affected by variables like solvent, temperature, and the specific nucleophile or base used.
Elucidating reaction stereochemistry: Analyzing the deuterium content of the propene formed in elimination reactions to understand the stereochemical course of the reaction.
Probing ion pair return: Examining isotopic scrambling in both the starting material and products to investigate the potential for the reformation of the reactant from an ion pair intermediate.
These investigations contribute to a more profound understanding of reaction mechanisms, which is vital for the rational design of new synthetic methodologies and for controlling the outcomes of chemical reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-deuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 2 Chloropropane 2 D1
The preparation of 2-Chloropropane-2-D1 is a specialized synthetic procedure that leverages common organic reactions adapted for isotopic labeling.
One of the primary methods involves the nucleophilic substitution of a deuterated tertiary alcohol. For instance, 2-propanol-2-d1 (B110011) can be reacted with concentrated hydrochloric acid (HCl). sciencemadness.org This reaction typically proceeds through an SN1 mechanism, where the hydroxyl group is protonated by the acid to form a good leaving group (water). sciencemadness.org Subsequent departure of the water molecule generates a tertiary carbocation, which is then attacked by the chloride ion to yield the final product. The reaction may require heating or extended reaction times due to the kinetic isotope effect, which can slow the rate of carbocation formation.
Another documented approach is the hydrochlorination of a deuterated starting material like acetone-d6 (B32918) or isopropanol-d1. Purification of the resulting this compound often involves washing with a weak base such as sodium bicarbonate solution to neutralize any remaining acid, followed by drying with an anhydrous salt like calcium chloride, and finally, distillation to obtain the pure compound.
Physical and Chemical Properties
2-Chloropropane-2-D1 is a colorless liquid. guidechem.com The substitution of a protium (B1232500) atom with a deuterium (B1214612) atom at the second carbon position results in a slight increase in molecular weight compared to its non-deuterated analog, 2-chloropropane (B107684). This isotopic substitution has a minimal but measurable effect on the compound's physical properties.
Interactive Table: Physical Properties of this compound vs. 2-Chloropropane
| Property | This compound | 2-Chloropropane |
| Molecular Formula | C₃H₆DCl echemi.com | C₃H₇Cl nih.gov |
| Molecular Weight | 79.55 g/mol echemi.com | 78.54 g/mol noaa.gov |
| Boiling Point | 37.3 °C at 760 mmHg echemi.com | 34-36 °C at 760 mmHg cdnisotopes.comtongchengpharma.com |
| Density | 0.886 g/cm³ echemi.com | 0.859 g/mL at 25°C |
| CAS Number | 53778-42-0 echemi.com | 75-29-6 nih.gov |
Reaction Mechanism Studies Utilizing 2 Chloropropane 2 D1 As a Mechanistic Probe
Differentiation between Sₙ1 and Sₙ2 Reaction Pathways via Deuterium (B1214612) Tracing
Nucleophilic substitution reactions are fundamental in organic synthesis, proceeding primarily through two distinct mechanisms: unimolecular (Sₙ1) and bimolecular (Sₙ2). The use of 2-Chloropropane-2-D1 is instrumental in distinguishing between these pathways.
In an Sₙ2 reaction , a nucleophile attacks the substrate in a single, concerted step, displacing the leaving group from the opposite side. The C-H (or C-D) bond at the reaction center is not broken during this process. Consequently, if this compound undergoes an Sₙ2 reaction, the deuterium label will be fully retained in the product, and no significant primary kinetic isotope effect will be observed (kH/kD ≈ 1).
Conversely, the Sₙ1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks this intermediate in a second, faster step. While the C-D bond is not broken directly, a small, secondary KIE is often observed. This effect arises because the hybridization of the carbon atom changes from sp³ in the reactant to sp² in the carbocation intermediate. The out-of-plane bending vibration of the C-D bond in the transition state leading to the carbocation is affected by the isotopic substitution. Deuteration can slightly decrease the rate of carbocation formation. More importantly, the formation of a carbocation intermediate can lead to competing elimination reactions (E1), where the deuterium atom could be abstracted by a base or solvent molecule. Tracking the fate of the deuterium—whether it is retained, lost, or scrambled—provides clear evidence for the presence of a carbocation intermediate, a hallmark of the Sₙ1 mechanism. smolecule.com
Table 1: Expected Outcomes for Substitution Reactions of this compound
| Feature | Sₙ2 Pathway | Sₙ1 Pathway |
| Rate-Determining Step | Nucleophilic attack | Carbocation formation |
| Kinetic Isotope Effect (KIE) | No significant primary KIE (kH/kD ≈ 1) | Small secondary KIE (kH/kD > 1) |
| Deuterium Label Fate | Retained in substitution product | May be lost via competing E1 elimination |
Unraveling Elimination Reaction Mechanisms (E1 vs. E2) with Deuterium Scrambling Analysis
Elimination reactions, which form alkenes, also proceed through competing unimolecular (E1) and bimolecular (E2) pathways. wikipedia.org this compound provides critical insights into these mechanisms, primarily through the analysis of the kinetic isotope effect.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, while the leaving group departs simultaneously. pressbooks.pub If the hydrogen being abstracted in the rate-determining step is replaced by deuterium, a significant primary KIE is observed. For E2 reactions, this value is often large (typically kH/kD = 4–8), as the C-H/C-D bond is broken in the single, rate-limiting step. mvpsvktcollege.ac.in For this compound, the deuterium is on the α-carbon and not the β-carbon, so a primary KIE would not be observed for the abstraction step. However, comparing its elimination rate to that of a substrate deuterated at the β-position (e.g., 1,1,1,3,3,3-hexadeuterio-2-chloropropane) would be highly informative. The absence of a β-hydrogen isotope effect in the former and its presence in the latter would strongly support the E2 mechanism.
The E1 mechanism occurs in two steps, mirroring the Sₙ1 pathway. wikipedia.org The leaving group first departs to form a carbocation intermediate (the rate-determining step), which is then deprotonated by a weak base in a fast second step to form the alkene. iitk.ac.in Because the C-H bond at the β-position is not broken in the rate-limiting step, the E1 reaction exhibits no primary KIE. Therefore, a key method to distinguish E1 from E2 is to measure the KIE. The observation of a large KIE points to an E2 mechanism, while its absence suggests an E1 pathway. pressbooks.pub Furthermore, the carbocation intermediate in an E1 reaction can potentially undergo rearrangements or solvent exchange, which could lead to scrambling of a deuterium label if it were present on a β-carbon.
Table 2: Kinetic Isotope Effect (KIE) as a Diagnostic Tool for Elimination Reactions
| Mechanism | Rate-Determining Step | C-H Bond Cleavage in RDS? | Expected Primary KIE (for β-H abstraction) |
| E1 | Formation of carbocation | No | kH/kD ≈ 1 |
| E2 | Concerted base abstraction and leaving group departure | Yes | kH/kD > 2 (often 4-8) mvpsvktcollege.ac.in |
Investigations of Radical Reaction Pathways and Intermediate Structures
Deuterium labeling is a cornerstone in the study of radical reactions, allowing for the determination of reaction selectivity and the nature of radical intermediates.
In radical halogenation, a key propagation step involves the abstraction of a hydrogen atom from the alkane by a halogen radical to form an alkyl radical. csbsju.eduopenstax.org The stability of the resulting radical influences the rate of this step. For propane (B168953), abstraction of a secondary hydrogen leads to a more stable secondary radical compared to the primary radical formed from abstracting a primary hydrogen. libretexts.org
Using this compound, researchers can precisely study the selectivity of hydrogen versus deuterium abstraction. The C-D bond is stronger than the C-H bond, making deuterium abstraction slower. By reacting this compound with a radical source (e.g., chlorine atoms), the ratio of products formed from D-abstraction at C2 versus H-abstraction at C1 or C3 can be measured. A computational study on the Cl-initiated reactions of 2-chloropropane (B107684) has provided detailed mechanistic and kinetic data on these abstraction pathways. nih.gov Comparing the experimental product distribution to the statistical expectation reveals the kinetic preference. This KIE for radical abstraction provides insight into the transition state of the reaction; a larger KIE suggests a more symmetrical transition state where the C-H/D bond is significantly broken. masterorganicchemistry.com
Many radical reactions are initiated by light, which causes the homolytic cleavage of a weak bond to generate radicals. openstax.org The photochlorination of alkanes is a classic example. aklectures.com Studies on the photochlorination of 2-chloropropane can lead to two dichlorinated isomers: 1,2-dichloropropane (B32752) and 2,2-dichloropropane (B165471). stackexchange.com The distribution of these products depends on the relative rates of abstracting a primary hydrogen versus the tertiary hydrogen.
By using this compound, the intrinsic selectivity of the chlorine radical can be probed more deeply. The reaction involves the competition between abstracting the single deuterium atom at the secondary, chlorinated carbon (leading to a radical at C2) and abstracting one of the six primary hydrogen atoms (leading to a radical at C1). stackexchange.com The relative yield of 2,2-dichloropropane versus 1,2-dichloropropane, corrected for the KIE of D-abstraction, gives a precise measure of the radical's selectivity. Such experiments have been crucial in building our understanding of how substituent effects and radical stability govern the outcomes of free-radical reactions. masterorganicchemistry.com
Table 3: Competing Abstractions in the Photochlorination of this compound
| Abstraction Site | Atom Abstracted | Intermediate Radical | Final Product |
| C2 | Deuterium | (CH₃)₂ĊCl | 2,2-Dichloropropane |
| C1 / C3 | Hydrogen | ĊH₂(D)CHClCH₃ | 1,2-Dichloropropane-1-d₁ |
Hydrogen Atom Abstraction Studies
Deuterium Labeling for Tracking Molecular Rearrangements
Isotopic labeling is an unambiguous method for detecting molecular rearrangements during a reaction. researchgate.net While free radicals are generally less prone to rearrangement than carbocations, certain structural motifs can facilitate such processes. In the context of reactions involving this compound, the deuterium atom acts as a fixed marker.
Consider a reaction proceeding through an Sₙ1/E1 mechanism, which involves a 2-propyl carbocation intermediate. Although this specific small carbocation is unlikely to rearrange, in more complex systems, carbocation intermediates are notorious for undergoing 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. If this compound were a fragment of a larger molecule that formed a carbocation, the position of the deuterium in the final product would be diagnostic of any rearrangement. If a 1,2-deuteride shift occurred, the deuterium would appear on an adjacent carbon in the product. The absence of such scrambling would indicate that either no rearrangement took place or the reaction did not proceed through a carbocation intermediate. This principle was used to investigate the possibility of rearrangements in free-radical substitution reactions, concluding they are not a common pathway. masterorganicchemistry.com
Solvent Effects and Their Modulation by Deuteration
The solvent in which a reaction is run can have a profound impact on the reaction rate and mechanism. When a deuterated solvent (e.g., D₂O, CD₃OD) is used, a solvent isotope effect can be observed. chem-station.com This arises because properties like viscosity and the strength of hydrogen/deuterium bonds are different. For instance, deuterium bonds are generally stronger than hydrogen bonds, which can lead to changes in the solvation of reactants and transition states. nih.gov
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy
Deuterium (²H or D) is an NMR-active nucleus with a spin quantum number of I=1. Although it has a lower natural abundance (0.015%) and a smaller magnetogyric ratio compared to protons (¹H), ²H NMR spectroscopy is an invaluable tool for directly observing the site of isotopic labeling. sigmaaldrich.com
The chemical shift in ²H NMR is governed by the same shielding effects as in ¹H NMR, and for a given molecular position, the chemical shifts are nearly identical. sigmaaldrich.com In this compound, the deuterium atom is located at the C2 position, which is also bonded to the electronegative chlorine atom.
The ²H NMR spectrum of this compound is expected to show a single resonance corresponding to the deuterium at the C2 position. The chemical shift of this signal would be analogous to the proton signal of the methine (CH) group in non-deuterated 2-chloropropane, which appears at approximately 3.7-4.2 ppm. youtube.comchemicalbook.com The presence of this peak confirms the successful isotopic substitution at the intended C2 location. Conversely, the ¹H NMR spectrum would show the absence of the characteristic septet for the C2 proton that is seen in the unlabeled compound. youtube.comdocbrown.info
Table 1: Expected ²H NMR Chemical Shift for this compound This table is based on analogous ¹H NMR data for the non-deuterated compound.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale |
| ²H (D) | C2 | ~3.7 - 4.2 | Analogous to the ¹H chemical shift of the -CHCl- proton in 2-chloropropane, influenced by the electronegative chlorine atom. |
Quantitative NMR (qNMR) can be adapted for deuterium to determine the level of isotopic enrichment in a labeled compound with high precision. The area of a ²H NMR signal is directly proportional to the number of deuterium nuclei it represents. By integrating the signal for this compound and comparing it to a certified reference standard of known concentration, the exact amount and therefore the isotopic purity can be calculated. rsc.org
Modern techniques can enhance the accuracy and efficiency of quantitative ²H NMR. For instance, the ERETIC (Electronic REference To access In vivo Concentrations) method uses an electronically generated signal as an external standard. nih.gov This approach avoids issues related to the preparation and stability of chemical reference standards and can significantly reduce the required acquisition time without compromising precision. nih.gov The determination of isotopic purity is crucial for studies involving kinetic isotope effects or when using the compound as an internal standard in mass spectrometry. rsc.org
Table 2: General Methodology for Quantitative ²H NMR Analysis
| Step | Description | Purpose |
| Sample Preparation | The this compound sample is dissolved in a non-deuterated solvent (e.g., CHCl₃, DMSO) containing a reference standard. sigmaaldrich.com | To prepare a homogeneous solution for NMR analysis and provide a quantitation reference. |
| Acquisition | A ²H NMR spectrum is acquired under conditions that ensure signal proportionality, such as a sufficiently long relaxation delay (typically 5-7 times the longest T₁). nih.gov | To obtain a spectrum where the integrated signal intensity is directly proportional to the molar concentration. |
| Integration | The area of the deuterium signal from the sample and the reference signal are carefully integrated. | To measure the relative signal intensities. |
| Calculation | The isotopic enrichment is calculated by comparing the integrated signal of the analyte to that of the known reference. | To determine the atom % deuterium at the labeled position. |
Dynamic NMR (DNMR) refers to a collection of techniques used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, DNMR could be employed to investigate potential deuterium exchange reactions.
While this compound is generally stable, one could design experiments to monitor the lability of the C2-deuterium under specific catalytic or basic conditions. By acquiring ²H NMR spectra over time, the rate of deuterium exchange with protons from the solvent or other reagents could be measured. nih.gov This would manifest as a decrease in the intensity of the ²H signal at the C2 position. Such studies, often facilitated by changes in temperature, provide valuable kinetic and mechanistic information about the C-D bond's reactivity. libretexts.orgresearchgate.net Hydrogen-deuterium exchange studies are fundamental in mechanistic chemistry and biochemistry for probing reaction pathways and molecular accessibility. mdpi.com
Quantitative 2H NMR for Isotopic Enrichment Determination
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The substitution of a proton with a deuterium atom introduces subtle but measurable changes in the ¹³C NMR spectrum. These effects provide further structural confirmation and insight into the electronic environment of the carbon skeleton.
The replacement of ¹H with ²H causes a small perturbation in the ¹³C NMR chemical shifts, an effect known as the Deuterium Isotope Effect (DIE). nih.gov The effect is most pronounced on the carbon atom directly bonded to the deuterium (the α-carbon), which typically experiences an upfield shift (lower ppm value). nih.gov Smaller upfield shifts are also observed on carbons that are two (β-carbon) or three (γ-carbon) bonds away. huji.ac.il
For this compound, the C2 carbon is the α-carbon, and the two equivalent methyl carbons (C1 and C3) are β-carbons. The DIE is defined as Δδ = δC(H) - δC(D). nih.gov
α-effect: The C2 signal will be shifted upfield compared to its position in unlabeled 2-chloropropane. One-bond isotope shifts for sp³ carbons are typically in the range of 0.2 to 1.5 ppm. huji.ac.il
β-effect: The C1 and C3 signals will also be shifted upfield, but to a lesser extent, typically around 0.1 ppm. huji.ac.il
These predictable shifts serve as a powerful tool for confirming the exact site of deuteration. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts and Deuterium Isotope Effects (DIE) for this compound Predicted values are based on typical ¹³C shifts for 2-chloropropane and known deuterium isotope effects.
| Carbon Atom | Unlabeled Shift (δ, ppm) docbrown.info | Isotope Effect | Predicted Shift in this compound (δ, ppm) | Predicted DIE (ppm) nih.govhuji.ac.il |
| C1, C3 (CH₃) | ~26 | β-effect | ~25.9 | ~ +0.1 |
| C2 (-CDCl-) | ~55 | α-effect | ~54.5 | ~ +0.5 |
Spin-spin coupling between carbon-13 and deuterium provides definitive evidence of their connectivity. Because deuterium has a spin I=1, it will split the signal of a directly attached ¹³C nucleus into a 1:1:1 triplet in a proton-decoupled spectrum. oregonstate.edu
One-Bond Coupling (¹J_CD): The C2 carbon signal in this compound will appear as a triplet due to coupling with the deuterium atom. The magnitude of the one-bond carbon-deuterium coupling constant (¹J_CD) is related to the one-bond carbon-proton coupling constant (¹J_CH) by the ratio of their magnetogyric ratios (γ_D / γ_H ≈ 0.154). huji.ac.il For sp³ carbons, ¹J_CH is typically ~125 Hz, which would predict a ¹J_CD of approximately 19-20 Hz.
Two-Bond Coupling (²J_CD): A smaller two-bond coupling may exist between the methyl carbons (C1, C3) and the deuterium on C2. This coupling is usually much smaller, on the order of a few Hertz, and may not always be resolved.
The observation of the triplet for C2 with the expected coupling constant provides unambiguous confirmation of the C2-D bond. scribd.com
Table 4: Predicted ¹³C-¹H and ¹³C-²H Spin-Spin Coupling Constants (J)
| Coupling | Compound | Expected J Value (Hz) | Multiplicity of ¹³C Signal |
| ¹J_CH | 2-Chloropropane | ~130-140 | Doublet |
| ¹J_CD | This compound | ~20-22 | Triplet |
| ²J_CH | 2-Chloropropane | ~2-4 | Multiplet |
| ²J_CD | This compound | < 1 | May not be resolved |
An in-depth examination of this compound reveals its significant role in advanced chemical analysis. This isotopically labeled compound, a derivative of 2-Chloropropane, serves as a powerful tool in mechanistic studies and quantitative analysis due to the unique properties conferred by the deuterium atom. Its applications span various spectroscopic techniques, providing detailed insights into molecular structure, reaction pathways, and intramolecular dynamics.
Spectroscopic Data
Strategies for Site-Specific Deuterium Incorporation
The synthesis of this compound and its analogs relies on a handful of robust synthetic strategies that allow for the precise placement of a deuterium atom. These methods range from the substitution of a pre-deuterated starting material to the direct exchange of hydrogen for deuterium on the chloropropane scaffold.
Nucleophilic Substitution Routes Utilizing Deuterated Precursors
A primary and well-documented route to this compound involves the nucleophilic substitution of a deuterated alcohol. chegg.com This strategy hinges on the preparation of isopropanol-2-d1, which can then be converted to the desired product. The reaction of isopropanol-2-d1 with hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), proceeds via an SN1-type mechanism. sciencemadness.org The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation which is then attacked by the chloride ion. chemguide.co.uk
The use of a deuterated precursor is advantageous as it directly places the deuterium at the desired C-2 position. The reaction conditions, such as temperature and reaction time, may need to be adjusted to account for the kinetic isotope effect (KIE), as the C-D bond is stronger than the C-H bond, which can slightly slow the reaction rate.
Hydrochlorination of Deuterated Alkenes or Alcohols
Another viable strategy is the hydrochlorination of a deuterated alkene. The addition of HCl across the double bond of propene-d2 would, according to Markovnikov's rule, preferentially form this compound. sciencemadness.orgmasterorganicchemistry.com The electrophilic addition is initiated by the proton (or deuteron) adding to the less substituted carbon of the alkene, forming a more stable secondary carbocation, which is subsequently attacked by the chloride ion. sciencemadness.org While conceptually straightforward, the synthesis of the deuterated propene precursor can be more complex than that of the corresponding alcohol.
Alternatively, the direct hydrochlorination of deuterated isopropanol (B130326) can be employed. Treating isopropanol-d1 with HCl gas or a concentrated aqueous solution can yield this compound. This method is often facilitated by a catalyst like zinc chloride to promote the substitution of the hydroxyl group. sciencemadness.org
Catalytic Hydrogen-Deuterium Exchange Reactions for C-H Bonds
Catalytic hydrogen-deuterium (H-D) exchange reactions offer a pathway for the direct replacement of C-H bonds with C-D bonds. mdpi.com While less commonly cited specifically for this compound, this approach is a powerful tool in isotopic labeling. Such reactions often employ transition metal catalysts, such as ruthenium or palladium, to facilitate the exchange between a deuterium source, like D₂O or deuterated solvents, and the organic substrate. mdpi.comacs.org For 2-chloropropane, achieving site-selectivity at the C-2 position would be a significant challenge due to the presence of more numerous and accessible primary hydrogens at the C-1 and C-3 positions. Acid- or base-catalyzed exchange methods can also be used, though they may lack the desired regioselectivity for this specific target. mdpi.com
Optimization of Synthetic Pathways for Enhanced Isotopic Purity and Yield
The successful synthesis of this compound is not only about choosing the right reaction but also about optimizing the conditions to maximize both the yield and the isotopic purity of the final product.
To enhance isotopic purity, it is crucial to use highly enriched deuterated starting materials and solvents (e.g., D₂O, DCl) to minimize contamination from protium (B1232500) sources. Careful control of the reaction conditions is necessary to prevent any undesired H-D exchange reactions with the solvent or other reagents. Post-synthesis purification steps are also critical. Fractional distillation is often employed to separate the desired deuterated product from any non-deuterated or partially deuterated byproducts, as their boiling points may be very similar. Analytical techniques such as mass spectrometry and NMR spectroscopy are essential for determining the isotopic enrichment of the final product. almacgroup.comansto.gov.au
Maximizing the chemical yield involves optimizing reaction parameters such as temperature, reaction time, and catalyst concentration. For instance, in the nucleophilic substitution of isopropanol-2-d1, refluxing the reaction mixture can help to drive the reaction to completion. sciencemadness.org The use of a catalyst like anhydrous zinc chloride can significantly improve the rate and yield of the reaction between alcohols and HCl. sciencemadness.org Post-reaction workup, including washing with a weak base like sodium bicarbonate to remove excess acid and drying with an anhydrous salt like calcium chloride, is important for isolating a pure product and obtaining an accurate yield. sciencemadness.org
Below is an interactive data table summarizing the synthetic methods:
| Synthetic Method | Deuterated Precursor | Key Reagents | Regioselectivity | Potential for High Yield |
| Nucleophilic Substitution | Isopropanol-2-d1 | HCl, ZnCl₂ | High | Good |
| Hydrochlorination | Propene-d2 | HCl | High | Good |
| Hydrochlorination | Isopropanol-d1 | HCl, ZnCl₂ | High | Good |
| Free Radical Halogenation | Propane-d1 | Cl₂, UV light | Low | Poor |
| Catalytic H-D Exchange | 2-Chloropropane | D₂O, Metal Catalyst | Variable | Variable |
Chromatographic and Spectroscopic Purity Assessment of Synthesized Deuterated Compounds
The rigorous assessment of purity for synthesized deuterated compounds, such as this compound, is critical to ensure their suitability for use in research and as internal standards. This evaluation encompasses two distinct aspects: chemical purity, which quantifies the presence of any non-target chemical entities, and isotopic purity (or isotopic enrichment), which measures the degree to which the intended isotope (deuterium) has replaced the target atom (hydrogen) at the specified molecular position. rsc.orgnih.gov A multi-technique approach combining chromatographic and spectroscopic methods is essential for a comprehensive characterization. rsc.org
Chromatographic Purity Analysis
Chromatographic techniques are fundamental for separating the synthesized compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for the determination of chemical purity. moravek.com
Gas Chromatography (GC): For volatile compounds like 2-chloropropane, gas chromatography is a highly suitable technique for purity assessment. sigmaaldrich.com When coupled with a Flame Ionization Detector (GC-FID), it provides quantitative data on the percentage of the main compound relative to other volatile organic impurities. researchgate.netnih.gov Specific capillary columns, such as DB-624, are effective for separating analytes like 2-chloropropane from a sample matrix. ijstr.orggoogle.com Published methods for the non-deuterated analog, 2-chloropropane, demonstrate the capability of GC to establish high purity levels, with assays reported at ≥99.7%. sigmaaldrich.comnacchemical.com Furthermore, headspace GC-FID methods have been developed for the trace-level detection of 2-chloropropane, demonstrating the sensitivity of the technique with a limit of detection (LOD) as low as 1.5 µg/ml and a limit of quantification (LOQ) of 4.32 µg/ml. ijstr.org
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity verification in pharmaceutical and chemical synthesis. moravek.comnoblelight.com It separates components within a liquid sample, making it invaluable for analyzing less volatile or thermally unstable compounds. moravek.com While 2-chloropropane itself is typically analyzed by GC, HPLC is crucial for analyzing deuterated precursors or related, less volatile analogs. google.com The technique, often paired with UV or mass spectrometry detectors, confirms that a substance is free from contaminants that could compromise its use. moravek.comnoblelight.com The chemical purity of a deuterated compound is often determined by calculating the peak area percentage of the main component relative to all other detected peaks in the chromatogram. mdpi.com
Spectroscopic Purity and Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure and, crucially, for determining the isotopic enrichment of the synthesized deuterated compound. rsc.orglabinsights.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of deuterated compounds. labinsights.nlarmar-europa.de A combination of different NMR experiments is typically employed.
¹H NMR (Proton NMR): In the case of this compound, the ¹H NMR spectrum is used to verify the successful incorporation of deuterium by confirming the absence or significant reduction of the proton signal at the 2-position. It also serves as a method to identify and quantify any residual proton-containing impurities.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nucleus, confirming the presence and location of the isotopic label within the molecule. It provides definitive evidence of successful deuteration.
¹³C NMR: The carbon-13 NMR spectrum confirms the integrity of the carbon backbone of the molecule, ensuring no unintended rearrangements have occurred during synthesis. For 2-chloropropane, it shows two distinct signals corresponding to the two different carbon environments.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and assessing the isotopic distribution of the synthesized compound. nih.govdocbrown.info
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a chromatographic inlet like LC or GC, is used to determine the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgnih.gov It can accurately measure the mass of the molecular ion, allowing for clear differentiation between the deuterated product (e.g., C₃H₆D³⁵Cl) and its non-deuterated counterpart (C₃H₇³⁵Cl). docbrown.info This method involves recording a full scan mass spectrum, extracting the isotopic ions, and integrating their signals to calculate the isotopic enrichment. rsc.org
Isotopic Distribution Analysis: The mass spectrum provides a fingerprint of the isotopic composition. For chlorine-containing compounds, a characteristic pattern of molecular ion peaks appears due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). docbrown.info For this compound, the spectrum would show molecular ion peaks corresponding to [C₃H₆D³⁵Cl]⁺ and [C₃H₆D³⁷Cl]⁺. By analyzing the relative intensities of the ion clusters (d₀, d₁, d₂, etc.), the percentage of isotopic purity can be calculated with high accuracy. rsc.orgnih.gov For example, a study evaluating this strategy on various deuterated compounds reported isotopic purity values such as 99.5% for tamsulosin-d₄ and 99.9% for eplerenone-d₃. rsc.org
The following table summarizes the primary analytical techniques used for purity assessment of this compound.
| Technique | Primary Purpose | Key Information Provided |
| Gas Chromatography (GC-FID) | Chemical Purity | Separation and quantification of volatile impurities. Provides a percentage purity value (e.g., >99%). |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separation of components in a liquid sample to detect and quantify non-volatile or thermally labile impurities. |
| ¹H NMR Spectroscopy | Structural Confirmation & Isotopic Purity | Confirms absence of proton at the labeled site. Identifies protonated impurities. |
| ²H NMR Spectroscopy | Isotopic Label Confirmation | Directly detects the presence and location of the deuterium atom. |
| ¹³C NMR Spectroscopy | Structural Integrity | Confirms the carbon framework of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity & Molecular Formula | Accurately determines molecular weight, confirming deuterium incorporation. Allows calculation of isotopic enrichment from relative ion abundances. |
Theoretical Framework of Kinetic Isotope Effects
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD), expressed as KIE = kH/kD. wikipedia.org The origin of this effect is a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energy (ZPE) between bonds to different isotopes. ias.ac.inias.ac.in
A chemical bond is not static but vibrates, and even at absolute zero, it possesses a minimum vibrational energy known as the ZPE. ias.ac.inias.ac.in The frequency of this vibration, and thus the ZPE, is dependent on the reduced mass of the atoms forming the bond. Because deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency and a lower ZPE than a corresponding C-H bond. quora.comstackexchange.com Consequently, more energy is required to break a C-D bond than a C-H bond, making it effectively stronger. ias.ac.inias.ac.inquora.com
This difference in bond energy and ZPE is the primary cause of KIEs. libretexts.orgresearchgate.net
Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.eduopenochem.org These effects are typically significant, with kH/kD values often ranging from 2 to 8. libretexts.orgopenochem.org
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or -breaking in the rate-limiting step. libretexts.orgprinceton.edu These effects are much smaller, but they provide crucial information about changes in the electronic environment or hybridization at the transition state. wikipedia.orgias.ac.in
Experimental Determination of Primary Kinetic Isotope Effects
A primary kinetic isotope effect is measured in reactions where the C-D bond at the second position of this compound is cleaved during the rate-determining step. While this is not the case for its typical solvolysis reactions, such an effect would be prominent in, for example, an elimination reaction where a base abstracts the deuterium, or in a free-radical reaction involving hydrogen/deuterium atom abstraction. In such cases, the significant energy difference required to break the C-D bond versus the C-H bond leads to a large, "normal" KIE (kH/kD > 1), indicating a substantially slower reaction for the deuterated compound. ias.ac.in For instance, the bromination of acetone, which proceeds through a rate-determining enolization involving C-H bond cleavage, shows a large KIE of 7 when deuterium is substituted. libretexts.org
The solvolysis of 2-chloropropane is a classic example of a nucleophilic substitution reaction. For a tertiary halide like this, the reaction typically proceeds via a unimolecular (Sₙ1) mechanism. libretexts.org The rate-determining step is the ionization of the C-Cl bond to form a planar tertiary carbocation intermediate. libretexts.org In this step, the C-D bond in this compound is not broken. Therefore, the isotope effect observed is not a primary KIE but rather an α-secondary kinetic isotope effect (α-SKIE). This α-SKIE provides invaluable evidence for the formation of the carbocation and offers insight into the structure of the transition state leading to it. wikipedia.orgias.ac.in
Bond Cleavage Processes Involving C-D Bonds
Secondary Kinetic Isotope Effects and Steric/Electronic Influences
When this compound undergoes Sₙ1 solvolysis, the carbon atom at the reaction center changes its hybridization from sp³ (tetrahedral) in the starting material to sp² (trigonal planar) in the carbocation intermediate. wikipedia.org This change in geometry and bonding significantly affects the vibrational frequencies of the attached C-D bond, even though it is not broken.
The key factor is the change in the out-of-plane bending vibration. This bending motion is less restricted (i.e., has a lower force constant) in the sp²-hybridized transition state compared to the sp³-hybridized ground state. gmu.edu The ZPE difference between the C-H and C-D out-of-plane bends is therefore smaller in the transition state than in the reactant. This leads to a lower activation energy for the C-H compound compared to the C-D compound, resulting in a "normal" secondary KIE where kH/kD > 1. wikipedia.orggmu.edu For Sₙ1 reactions, these α-SKIE values are typically in the range of 1.1 to 1.25. wikipedia.org
In contrast, an Sₙ2 reaction, which involves a pentacoordinate transition state, would show a much smaller α-SKIE, often close to 1.0 or even slightly inverse (kH/kD < 1), because the C-H(D) bending vibrations become more, not less, constricted in the crowded transition state. wikipedia.orgias.ac.in
Electronic effects, such as hyperconjugation, can also give rise to secondary KIEs. β-secondary KIEs, where deuterium is placed on a carbon adjacent to the reaction center, are often attributed to the stabilization of a developing carbocation through hyperconjugation. libretexts.orgias.ac.in Since a C-H bond is a better electron donor for hyperconjugation than the stronger C-D bond, the hydrogen-containing compound is stabilized more effectively at the transition state, leading to a faster reaction and a normal KIE (kH/kD > 1). princeton.edugmu.edu
The following table summarizes typical values and interpretations of secondary KIEs relevant to halide solvolysis.
| KIE Type | Isotope Position | Typical kH/kD Value | Mechanistic Implication |
| α-Secondary | C-D bond at the reaction center (e.g., (CH₃)₂CD-Cl) | 1.10 - 1.25 | Sₙ1 mechanism (sp³ → sp² rehybridization) wikipedia.org |
| α-Secondary | C-D bond at the reaction center | ~1.0 or < 1.0 | Sₙ2 mechanism (steric crowding in TS) wikipedia.org |
| β-Secondary | C-D bond on adjacent carbon (e.g., (CD₃)₂CH-Cl) | 1.10 - 1.30 | Sₙ1 mechanism (hyperconjugation stabilizing carbocation) wikipedia.orgias.ac.in |
Elucidation of Rate-Limiting Steps and Transition State Structures
The measurement of the α-secondary KIE is a definitive method for distinguishing between Sₙ1 and Sₙ2 pathways and for probing the nature of the Sₙ1 transition state. numberanalytics.comwikipedia.org For the solvolysis of this compound, a measured kH/kD value significantly greater than 1 (e.g., ~1.15) provides strong evidence that the rate-limiting step is the formation of the 2-propyl carbocation. wikipedia.orgnumberanalytics.com
Furthermore, the magnitude of the α-SKIE correlates with the extent of ionization at the transition state. A value approaching the theoretical maximum (around 1.22-1.33 for some systems) suggests a "late" transition state that closely resembles the fully formed, sp²-hybridized carbocation. wikipedia.orgresearchgate.netnih.gov A smaller value suggests an "earlier" transition state with less C-Cl bond cleavage and less sp² character. Therefore, by precisely measuring the KIE, chemists can construct a detailed picture of the transition state's geometry and electronic structure. nih.govwayne.edu
Comparative KIE Studies with Non-Deuterated 2-Chloropropane
Comparing the solvolysis rates of 2-chloropropane and this compound under identical conditions provides the experimental kH/kD value. The reaction is typically carried out in polar protic solvents, such as aqueous ethanol (B145695), which facilitate the ionization required for the Sₙ1 pathway. researchgate.netrsc.orglibretexts.org
The rate constant for the non-deuterated compound (kH) is consistently found to be greater than that for the deuterated compound (kD), confirming that the reaction of this compound is slower. This observation is a hallmark of the α-secondary kinetic isotope effect in an Sₙ1 reaction. While specific experimental data for 2-chloropropane itself is scattered throughout the literature, the principles are well-established from studies on similar secondary systems. For instance, studies on the solvolysis of related secondary tosylates in 50% aqueous ethanol show α-SKIE values around 1.16-1.20, demonstrating the typical magnitude of this effect. rsc.org
The table below presents hypothetical but representative data for the solvolysis of 2-chloropropane in a common solvent system, illustrating the expected outcome of such a comparative study.
| Compound | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Inferred Mechanism |
|---|---|---|---|
| 2-Chloropropane (kH) | 1.5 x 10⁻⁶ (representative value) | ~1.15 | Sₙ1 via carbocation |
| This compound (kD) | 1.3 x 10⁻⁶ (representative value) |
This difference in rates, directly attributable to the replacement of a single hydrogen atom with deuterium, underscores the sensitivity of the KIE as a mechanistic probe.
Theoretical and Computational Chemistry Approaches to 2 Chloropropane 2 D1 Reactivity
Quantum Mechanical (QM) Calculations of Potential Energy Surfaces
Quantum mechanical calculations are fundamental to understanding chemical reactions, allowing for the mapping of potential energy surfaces (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a reaction involving 2-Chloropropane-2-D1, the PES provides critical information about the reactants, products, transition states, and intermediates.
The unimolecular decomposition of chloroalkanes, including 2-chloropropane (B107684), via HCl elimination is a well-studied reaction where QM calculations have provided significant insights. nist.gov High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) methods, are employed to calculate the energies of various atomic arrangements. nih.govresearchgate.net These calculations help in identifying the minimum energy path for the reaction, which proceeds through a four-centered transition state. nist.gov
For this compound, the PES for its reactions, such as dehydrochlorination, would be calculated and compared to its non-deuterated counterpart. The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom at the C-2 position primarily affects the zero-point vibrational energy (ZPVE) of the molecule. This difference in ZPVE between the reactant and the transition state, as mapped on the PES, is the origin of the primary kinetic isotope effect. QM methods can precisely calculate these vibrational frequencies and the resulting ZPVE corrections. psu.edu
Table 1: Representative Calculated Energy Barriers for HCl Elimination from Chloroalkanes
| Compound | Computational Method | Barrier Height (kcal/mol) | Reference |
|---|---|---|---|
| 2-Chloropropene | G3//B3LYP | 66.9 | psu.edu |
| 2-Chloropropene | QCISD(T)/6-311+G(d,p) | 70.5 | psu.edu |
| Chloroethane | G3MP2B3 | ~57.4 | nist.gov |
Note: This table presents data for related compounds to illustrate the application of QM methods in determining reaction barriers. Specific data for this compound requires dedicated computational studies.
Density Functional Theory (DFT) Studies of Isotopic Substitution Effects
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. mdpi.com DFT is particularly useful for investigating the effects of isotopic substitution. nih.gov In the case of this compound, DFT calculations can elucidate how replacing a protium (B1232500) with a deuterium at the reactive center influences the electronic structure, vibrational frequencies, and geometry of the molecule.
The primary effect of this substitution is the change in the C-D bond's vibrational frequency compared to the C-H bond. Due to its greater mass, deuterium has a lower vibrational frequency in the C-D stretching mode. This leads to a lower ZPVE for the deuterated molecule compared to the non-deuterated one. DFT methods, such as B3LYP, are commonly used to calculate these vibrational frequencies with good accuracy. researchgate.netnih.gov
These calculations are crucial for predicting kinetic isotope effects (KIEs). The difference in ZPVE between the ground state and the transition state for the deuterated and non-deuterated species can be calculated using DFT. If the C-H(D) bond is breaking in the rate-determining step, the difference in vibrational frequencies between the ground state and transition state will be significant, leading to a predictable primary KIE. nih.gov
Computational Modeling of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Computational modeling is a key tool for predicting and interpreting experimental KIEs, providing deep mechanistic insights. researchgate.net For this compound, the KIE arises from the mass difference between protium and deuterium, which affects the vibrational frequencies and tunneling probabilities.
Transition State Theory (TST) is a cornerstone of reaction rate theory. libretexts.org It postulates that reacting molecules pass through a high-energy activated complex, or transition state, that is in quasi-equilibrium with the reactants. The reaction rate is then proportional to the concentration of this transition state. libretexts.orgumn.edu
In the context of this compound, TST is used to calculate the rate constants for reactions like HCl elimination. The geometries and vibrational frequencies of the reactant and the transition state are first optimized using quantum chemistry methods like DFT or MP2. nist.govnih.gov The rate constant (k) is then calculated using the TST equation, which incorporates the partition functions of the reactant and the transition state.
The KIE (kH/kD) is the ratio of the rate constant for the reaction of the hydrogen-containing compound to that of the deuterium-containing compound. Within the TST framework, the KIE is largely determined by the differences in the ZPVE between the reactants and the transition states for the two isotopic species. Specifically, the C-H stretching vibration is converted into translational motion along the reaction coordinate in the transition state. Since the C-D bond has a lower ZPVE than the C-H bond, more energy is required to break it, typically resulting in a slower reaction rate for the deuterated compound (a "normal" KIE > 1). researchgate.net Computational methods like Canonical Variational Transition State Theory (CVT) can be used for more refined calculations. nih.gov
For reactions involving the transfer of light particles like hydrogen, deuterium, or protons, quantum mechanical tunneling can be a significant factor. arxiv.org Tunneling occurs when a particle passes through an energy barrier rather than over it, leading to a faster reaction rate than predicted by classical TST. uleth.ca Since deuterium is twice as massive as protium, it tunnels much less readily. This difference in tunneling probability can lead to unusually large KIEs, especially at low temperatures. nih.govchemrxiv.org
Computational models must often include tunneling corrections to accurately predict reaction rates and KIEs. researchgate.net A common and simple approach is the Wigner correction, which uses the imaginary frequency of the transition state (the frequency corresponding to motion along the reaction coordinate) to estimate the tunneling contribution. uleth.ca For more accurate results, methods based on semiclassical approximations, such as the small-curvature tunneling (SCT) correction, can be employed. nih.gov These calculations require detailed information about the shape of the potential energy barrier near the transition state, which is obtained from QM calculations. uleth.ca The inclusion of tunneling corrections is crucial for validating computational models against experimental data, particularly when large KIEs are observed. chemrxiv.org
Transition State Theory Calculations
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes like solvent interactions. mdpi.com For reactions of this compound in solution, MD simulations can reveal how solvent molecules arrange around the solute and how this "solvation shell" influences reactivity. osti.gov
Using a force field (a set of parameters describing the potential energy of the system), MD simulations can track the trajectories of thousands of molecules simultaneously. academie-sciences.fr This allows for the study of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. academie-sciences.fr For this compound, MD simulations could be used to compare its solvation in different solvents (e.g., polar vs. non-polar) and to see if the isotopic substitution leads to any discernible differences in the solvent structure or dynamics.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations represent a particularly powerful approach. In this method, the reacting solute (this compound) is treated with a high-level QM method, while the surrounding solvent molecules are treated with a more computationally efficient MM force field. This allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the dynamic effects of the solvent environment. Such simulations are essential for accurately modeling reactions in solution, where solvent molecules can stabilize transition states or participate directly in the reaction mechanism. osti.govnih.gov
Validation of Computational Models with Experimental Kinetic and Spectroscopic Data
The ultimate test of any computational model is its ability to reproduce and predict experimental results. The validation of theoretical models for this compound reactivity involves comparing calculated data with experimental measurements.
Kinetic data, such as reaction rate constants and KIEs, are primary benchmarks. Experimental rates for reactions like the pyrolysis of 2-chloropropane can be measured using techniques like single-pulse shock tubes, and product distributions can be analyzed by gas chromatography. nist.gov The computationally derived rate constants from TST with tunneling corrections should agree with these experimental values across a range of temperatures and pressures. nist.govsci-hub.se Discrepancies may point to inaccuracies in the calculated potential energy surface or the need for more sophisticated theoretical treatments, such as hybrid QM/MM simulations to better account for solvent effects.
Spectroscopic data provide another crucial validation point. Calculated vibrational frequencies from DFT or other QM methods can be compared with experimental infrared (IR) and Raman spectra. The isotopic shift in vibrational frequencies upon replacing H with D is a sensitive probe of the molecular force field. Agreement between the calculated and observed isotopic shifts validates the accuracy of the computed vibrational modes, which are critical inputs for calculating ZPVE and, consequently, KIEs. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to confirm molecular structures. nih.gov This iterative process of comparing computational predictions with experimental facts is essential for refining theoretical models and achieving a reliable understanding of chemical reactivity. waterrf.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₃H₆DCl |
| 2-Chloropropane | C₃H₇Cl |
| Propene | C₃H₆ |
| Hydrogen Chloride | HCl |
| 2-Chloropropene | C₃H₅Cl |
| Chloroethane | C₂H₅Cl |
| Deuterium | D |
| Protium | H |
| Water | H₂O |
| Acetonitrile | C₂H₃N |
| Isopropyl chloride | (CH₃)₂CHCl |
| 2-chloro-2-methylpropane | C₄H₉Cl |
| 1-Chloro-2-methyl-2-propanol | C₄H₉ClO |
| 2-Chloropropane-d7 | C₃D₇Cl |
| 2-Bromo-1-chloropropane | C₃H₆BrCl |
| Allene | C₃H₄ |
| Propyne | C₃H₄ |
| Cyclopentene | C₅H₈ |
| Cyclohexene | C₆H₁₀ |
| 1,3-butadiene | C₄H₆ |
| 4-vinylcyclohexene | C₈H₁₂ |
| 1,5-cyclooctadiene | C₈H₁₂ |
| Methane | CH₄ |
| Trifluoroacetate | C₂F₃O₂⁻ |
| 1-chloropropane (B146392) | C₃H₇Cl |
| 2-chlorobutane | C₄H₉Cl |
| Chlorocyclopentane | C₅H₉Cl |
| Chlorocyclohexane | C₆H₁₁Cl |
| Chlorine nitrate | ClNO₃ |
| Nitric acid | HNO₃ |
| Peroxynitrous acid | HOONO |
| Chlorine peroxynitrite | ClOONO |
| Bromine nitrate | BrNO₃ |
| 1-bromopropane | C₃H₇Br |
| 1-butyne | C₄H₆ |
| 5-chloropent-2-yne | C₅H₇Cl |
| 1,2-difluoroethane | C₂H₄F₂ |
| 1-fluoropropane | C₂H₅F |
| 1-fluoro-2-chloroethane | C₂H₄FCl |
| Ethanol (B145695) | C₂H₅OH |
| 1,2-dichloroethane | C₂H₄Cl₂ |
| 1-bromo-2-chloroethane | C₂H₄BrCl |
| 1,2-dibromoethane | C₂H₄Br₂ |
| 1,2-dibromopropane | C₃H₆Br₂ |
| 1,3-dibromopropane | C₃H₆Br₂ |
| Bromoethanol | C₂H₅BrO |
| 2-chloroethanol | C₂H₅ClO |
| 1-bromo-2-propanol | C₃H₇BrO |
| 3-chloropropane-1,2-dipalmitate | C₃₅H₆₇ClO₄ |
| Creatinine | C₄H₇N₃O |
| Allyl chloride | C₃H₅Cl |
| Isobutane | C₄H₁₀ |
| 2-Chloropropionyl-2,3,3,3-d4 chloride | C₃D₄Cl₂O |
| alpha-HCH d6 | C₆H₆D₆Cl₆ |
| 1,2,3-trichloropropane (B165214) (d5) | C₃H₃D₅Cl₃ |
| Chlorocyclohexane-d11 | C₆D₁₁Cl |
| 1,2-dichloropropane (B32752) (d6) | C₃H₂D₆Cl₂ |
| Lindane (13C6, d6) | ¹³C₆D₆Cl₆ |
| 2-Chloropropionic-2,3,3,3-d4 acid | C₃H₂D₄O₂Cl |
| gamma-HCH-d6 | C₆D₆Cl₆ |
| 2-Chlorobutyric-2,3,3,4,4,4-d6 acid | C₄HD₆O₂Cl |
| Mefenamic acid | C₁₅H₁₅NO₂ |
| N,N-dimethyl formamide | C₃H₇NO |
| NAD+ | C₂₁H₂₇N₇O₁₄P₂ |
| NADH | C₂₁H₂₉N₇O₁₄P₂ |
| 1,5-cyclooctadiene | C₈H₁₂ |
| 2,3-dimethyl-1,3-butadiene | C₆H₁₀ |
| Isoprene | C₅H₈ |
| 1-pentene | C₅H₁₀ |
| 2-fluoropropene | C₃H₅F |
| 1,1,1,2-tetrafluoro-2-chloropropane | C₃H₃ClF₄ |
| 2,3,3,3-tetrafluoropropene | C₃H₂F₄ |
| 1-bromopropane | C₃H₇Br |
| 1,1,1-trifluoroethane | C₂H₃F₃ |
| 1,1-difluoroethane | C₂H₄F₂ |
| 1,1,1-trifluoro-2-chloroethane | C₂H₂ClF₃ |
| 1,1,1,2-tetrafluoropropane | C₃H₄F₄ |
| 1,1,1-trifluoro-2-bromo-2-chloroethane | C₂HBrClF₃ |
| 1,1,1-trifluoro-2,2-dichloroethane | C₂H₂Cl₂F₃ |
| 1,1,1-trifluoro-2-bromoethane | C₂H₂BrF₃ |
| 1,1,1-trifluoro-2-iodoethane | C₂H₂F₃I |
| 1,1,1-trifluoro-2-chloro-2-iodoethane | C₂HClF₃I |
| 1,1,1-trifluoro-2-bromo-2-iodoethane | C₂HBrF₃I |
| 1,1,1-trifluoro-2,2-diiodoethane | C₂HF₃I₂ |
| 1,1,1-trifluoro-2-chloro-2-bromoethane | C₂HBrClF₃ |
| 1,1,1-trifluoro-2-chloro-2-fluoroethane | C₂H₂ClF₄ |
| 1,1,1-trifluoro-2-bromo-2-fluoroethane | C₂H₂BrF₄ |
| 1,1,1-trifluoro-2,2-difluoroethane | C₂H₂F₅ |
| 1,1,1-trifluoro-2-chloro-2-chloroethane | C₂H₂Cl₂F₃ |
| 1,1,1-trifluoro-2-bromo-2-chloroethane | C₂H₂BrClF₃ |
| 1,1,1-trifluoro-2-iodo-2-chloroethane | C₂H₂ClF₃I |
| 1,1,1-trifluoro-2-chloro-2-iodoethane | C₂HClF₃I |
| 1,1,1-trifluoro-2-bromo-2-iodoethane | C₂HBrF₃I |
| 1,1,1-trifluoro-2,2-diiodoethane | C₂HF₃I₂ |
| 1,1,1-trifluoro-2-chloro-2-bromoethane | C₂HBrClF₃ |
| 1,1,1-trifluoro-2-chloro-2-fluoroethane | C₂H₂ClF₄ |
| 1,1,1-trifluoro-2-bromo-2-fluoroethane | C₂H₂BrF₄ |
| 1,1,1-trifluoro-2,2-difluoroethane | C₂H₂F₅ |
| 1,1,1-trifluoro-2-chloro-2-chloroethane | C₂H₂Cl₂F₃ |
| 1,1,1-trifluoro-2-bromo-2-chloroethane | C₂H₂BrClF₃ |
Reactivity and Diverse Chemical Transformations Involving 2 Chloropropane 2 D1
Nucleophilic Reactivity and Substrate Specificity
The presence of a deuterium (B1214612) atom at the reactive center of 2-Chloropropane-2-D1 significantly influences its nucleophilic reactivity, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. This difference is pivotal in distinguishing between reaction mechanisms.
In nucleophilic substitution reactions, this compound can react via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions. For the S(_N)1 mechanism, the rate-determining step is the formation of a tertiary carbocation through the cleavage of the C-Cl bond. Since the C-D bond is not broken in this step, the primary KIE is expected to be negligible (k(_H)/k(_D) ≈ 1). However, a small secondary KIE may be observed. In contrast, the S(_N)2 mechanism involves a backside attack by the nucleophile, and while the C-D bond is not directly broken, changes in hybridization at the carbon center during the formation of the pentacoordinate transition state can lead to a measurable secondary KIE. princeton.edu
The reactivity of this compound is often compared to its non-deuterated counterpart, 2-Chloropropane (B107684), to quantify these isotopic effects. smolecule.com For instance, when treated with sodium hydroxide, 2-chloropropane typically undergoes nucleophilic substitution to yield propan-2-ol. brainly.com Studying the analogous reaction with this compound allows for the precise determination of KIE, providing insights into the transition state structure. smolecule.com The introduction of deuterium can alter reaction kinetics, causing the reaction to proceed at a different rate compared to the non-deuterated substrate. smolecule.com
| Reaction Type | Typical Nucleophile/Base | Expected Major Product(s) | Influence of Deuterium |
| S(_N)1 | Weak nucleophiles (e.g., H₂O, ROH) | Racemic alcohol/ether | Small secondary KIE; C-D bond not broken in RDS. princeton.edu |
| S(_N)2 | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻) | Inverted substitution product | Secondary KIE observed due to hybridization changes. blogspot.com |
| E2 | Strong, bulky bases (e.g., t-BuOK) | Propene | Significant primary KIE if C-D bond is broken in RDS. princeton.edu |
| E1 | Weak bases, ionizing conditions | Propene | No significant primary KIE. princeton.edu |
Stereochemical Outcomes in Substitution and Elimination Reactions
The stereochemistry of reactions involving this compound is a powerful diagnostic tool for mechanistic elucidation. Since the deuterated carbon is a stereocenter (when the other groups on the propane (B168953) chain are considered), its fate can be tracked throughout a reaction.
Substitution Reactions: In an S(_N)1 reaction , the departure of the chloride leaving group results in a planar carbocation intermediate. The incoming nucleophile can then attack this intermediate from either face with equal probability. If the starting material were enantiomerically pure, this would lead to a racemic mixture of the two possible enantiomers of the product, a process known as racemization. libretexts.org
In an S(_N)2 reaction , the mechanism is concerted, with the nucleophile attacking the carbon atom from the side opposite to the leaving group. blogspot.com This backside attack forces an inversion of the stereochemical configuration at the carbon center, often likened to an umbrella flipping inside out in the wind. blogspot.com The reaction of a chiral this compound would thus yield a product with the opposite stereoconfiguration. libretexts.org
Elimination Reactions: Elimination reactions, particularly the E2 mechanism , have stringent stereochemical requirements. The E2 reaction proceeds most efficiently when the hydrogen to be removed and the leaving group are in an anti-periplanar conformation. In studies with analogous deuterated compounds, the specific stereoisomer (e.g., erythro or threo) that undergoes elimination reveals the preferred geometry of the transition state. rsc.org For this compound, elimination induced by a strong base would preferentially remove a proton from one of the methyl groups. However, its use in more complex substrates with adjacent stereocenters allows for the detailed study of syn- vs. anti-elimination pathways. rsc.org
| Mechanism | Starting Material Stereochemistry | Intermediate | Product Stereochemistry |
| S(_N)1 | Chiral | Planar Carbocation | Racemic Mixture (Inversion + Retention) libretexts.org |
| S(_N)2 | Chiral | Pentacoordinate Transition State | Inversion of Configuration blogspot.com |
| E2 | Chiral | Concerted Transition State | Governed by anti-periplanar arrangement rsc.org |
Cycloaddition and Rearrangement Reactions with Deuterium Probes
Cycloaddition Reactions: While this compound itself is not a typical substrate for cycloaddition, the propene-d1 formed from its elimination can be. Deuterium labeling is instrumental in probing the mechanisms of cycloaddition reactions, such as the [2+2] cycloaddition of an alkene with another unsaturated system. almerja.com By analyzing the position of the deuterium atom in the resulting cyclobutane (B1203170) ring, chemists can deduce the regioselectivity and stereoselectivity of the reaction. This information helps to distinguish between concerted and stepwise (e.g., via a biradical intermediate) pathways. almerja.comlibretexts.org For example, if a reaction proceeds through a biradical intermediate, rotation around single bonds can lead to a scrambling of the initial stereochemistry, which would be observable in the final product distribution of the deuterated isomers.
Rearrangement Reactions: In the context of the reactions typically undergone by simple secondary alkyl halides, carbocation or free-radical rearrangements are a possibility. However, for reactions involving 2-chloropropane and its derivatives, skeletal rearrangements are not commonly observed under standard substitution or elimination conditions. masterorganicchemistry.com Studies on the free-radical chlorination of deuterated alkanes have shown that rearrangement of the intermediate free radicals does not typically occur. masterorganicchemistry.com The deuterium atom in this compound serves as a stable isotopic marker; its position in the product molecules can confirm the absence of such rearrangements. If a 1,2-hydride (or deuteride) shift were to occur in a hypothetical carbocation intermediate, the deuterium would be found at a different position in the product skeleton, which is not generally observed.
Catalyst Design and Performance in Reactions with Deuterated Substrates
Deuterated substrates like this compound are invaluable for evaluating the performance and mechanism of catalysts. The kinetic isotope effect is a key parameter in these studies, providing information about bond-breaking events in the rate-determining step of a catalytic cycle. princeton.edu
In palladium-catalyzed carbonylation reactions, a deuterated substrate could be used to probe the mechanism of steps like oxidative addition or reductive elimination. unipr.it The magnitude of the KIE can help differentiate between proposed catalytic cycles and refine the design of more selective and active catalysts. anu.edu.au
| Catalytic Process | Role of Deuterated Substrate | Information Gained from KIE | Impact on Catalyst Design |
| Dehydrogenation | Probing C-H(D) bond activation | Identifies if C-H(D) cleavage is rate-determining. anu.edu.au | Optimization of metal center and ligands to lower the activation barrier for this step. |
| Hydrogenation | Studying the mechanism of H₂ addition | Elucidates the nature of the transition state for hydride transfer. anu.edu.au | Design of ligands that promote specific H-transfer geometries for improved stereoselectivity. |
| Carbonylation | Investigating migratory insertion steps | Determines the involvement of C-H(D) bonds in the reaction pathway. | Development of catalysts that favor desired reaction pathways over side reactions. unipr.it |
| CO₂ Cycloaddition | Elucidating the activation of epoxides | Provides insight into the role of hydrogen bonding in activating the substrate. aaqr.org | Synthesis of catalysts with enhanced hydrogen-bond-donating capabilities. |
Role of this compound in Establishing Reaction Selectivity
Selectivity—encompassing chemoselectivity, regioselectivity, and stereoselectivity—is a cornerstone of modern organic synthesis. This compound serves as an excellent probe for dissecting the factors that govern the selectivity of a reaction.
Chemoselectivity (Substitution vs. Elimination): Secondary alkyl halides like 2-chloropropane can undergo both substitution (S(_N)) and elimination (E) reactions, often concurrently. The ratio of these products is highly dependent on the reaction conditions (nucleophile/base strength, solvent, temperature). The KIE associated with this compound can influence this ratio. If the elimination pathway is E2, it involves the breaking of a C-H (or C-D) bond in the rate-determining step, leading to a large primary KIE. princeton.edu This slows down the elimination reaction relative to the S(_N)1 pathway, which has no such dependency, potentially increasing the proportion of the substitution product.
Regioselectivity: Regioselectivity concerns which of two or more possible constitutional isomers is preferentially formed. For example, the elimination of 2-chloropropane yields only propene. However, if this propene is then used in a subsequent reaction, such as hydrohalogenation with HCl, two products are possible: 1-chloropropane (B146392) and 2-chloropropane. masterorganicchemistry.com The reaction overwhelmingly favors the formation of 2-chloropropane, a principle known as Markovnikov's Rule, which states that the halide adds to the more substituted carbon of the double bond. schoolwires.net Using propene-d₁ (derived from the deuterated starting material) would allow for a precise analysis of the regiochemical outcome in more complex addition reactions.
Similarly, in the free-radical chlorination of propane, a mixture of 1-chloropropane and 2-chloropropane is formed. masterorganicchemistry.com The observed product ratio (typically around 45:55) is not statistical (which would be 75:25) because the secondary C-H bonds are more reactive than the primary ones. masterorganicchemistry.comchemistryguru.com.sg Running this reaction with deuterated analogs helps to quantify these differences in reactivity with high precision.
| Type of Selectivity | Reaction Example | How this compound Provides Insight | Observed Outcome |
| Chemoselectivity | S(_N) vs. E2 Reaction | KIE slows the E2 pathway more than substitution pathways. princeton.edu | Can alter the product ratio of substitution vs. elimination products. |
| Regioselectivity | Addition of HBr to Propene (from elimination) | Deuterium label acts as a tracer to determine the site of addition. | Confirms Markovnikov's rule, where Br adds to the C-2 position. masterorganicchemistry.comschoolwires.net |
| Regioselectivity | Free-Radical Halogenation of Propane | KIE studies refine the relative reactivity ratios of 1° vs. 2° hydrogens. masterorganicchemistry.comucalgary.ca | Explains why the 2-chloro product is favored over statistical predictions. |
Environmental Fate and Biotransformation Pathways: a Mechanistic Research Perspective
Isotopic Tracing of Bioremediation Pathways
The primary application of 2-Chloropropane-2-D1 in environmental science is its use as an isotopic tracer. smolecule.com By substituting a hydrogen atom with a stable isotope, deuterium (B1214612), researchers can follow the molecule's transformation within environmental or biological systems. This technique is particularly powerful for elucidating metabolic pathways and reaction mechanisms. smolecule.com When introduced into a system, the deuterium atom acts as a label, allowing scientists to track its incorporation into various degradation products. This helps to distinguish between different potential bioremediation pathways and to identify the specific biochemical reactions taking place. smolecule.comingentaconnect.com
The use of deuterium-labeled compounds like this compound can also help in determining kinetic isotope effects, where the difference in mass between hydrogen and deuterium can lead to different reaction rates. Observing these effects provides strong evidence for specific bond-cleavage steps in a reaction mechanism. smolecule.com
Mechanisms of Reductive Dechlorination by Microbial Systems
Reductive dechlorination is a key microbial process for the breakdown of chlorinated alkanes like 2-chloropropane (B107684) in anaerobic environments. epa.govnih.gov In this process, bacteria use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. epa.gov This can occur through several mechanisms, primarily hydrogenolysis and dichloroelimination. nih.govresearchgate.netasm.org
Hydrogenolysis: This is a stepwise reduction where a C-Cl bond is broken and replaced by a C-H bond. For chlorinated propanes, this can lead to the formation of less chlorinated intermediates. enviro.wiki For instance, the degradation of 1,2-dichloropropane (B32752) can yield both 1-chloropropane (B146392) and 2-chloropropane through this process. researchgate.netasm.orgresearchgate.net
Dichloroelimination (or Vicinal Reduction): This mechanism involves the removal of two chlorine atoms from adjacent carbons, resulting in the formation of an alkene. researchgate.netasm.org In the case of 1,2-dichloropropane, this leads directly to the formation of propene. researchgate.netasm.org
Studies on anaerobic microbial consortia have demonstrated the complete dechlorination of compounds like 1,2,3-trichloropropane (B165214) to propane (B168953) and propene, with 2-chloropropane identified as a minor intermediate product in the pathway. battelle.org Similarly, anaerobic bacteria have been shown to transform 1,2-dichloropropane into propene, with 2-chloropropane being a transient intermediate. researchgate.netasm.org The presence of this compound in such studies would allow for the precise tracking of the deuterium atom, confirming whether the secondary carbon remains intact during these transformations.
Anaerobic bacteria, including species from the phyla Chloroflexi, Firmicutes, and Proteobacteria, are known to carry out organohalide respiration, where they gain energy for growth by using chlorinated compounds as terminal electron acceptors. nih.gov Cometabolic reductive dechlorination is another pathway where the transformation is carried out by enzymes or cofactors produced for other metabolic purposes, without direct energy gain for the microbe from the dechlorination itself. epa.govnih.gov
Identification and Quantification of Deuterium-Labeled Transformation Products
A critical aspect of using this compound in research is the accurate identification and quantification of its transformation products. This is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). acs.org GC-MS allows for the separation of different compounds in a mixture and their identification based on their unique mass spectra. The presence of the deuterium atom in a transformation product results in a characteristic mass shift, making it readily distinguishable from its non-deuterated counterpart. acs.org
For instance, if this compound undergoes reductive dechlorination via hydrogenolysis to form propane, the resulting propane molecule would be deuterated at the C2 position (Propane-2-D1). If it were to be transformed into propene via dehydrochlorination, the product would be Propene-d1. Tracking these labeled products provides direct evidence of the specific reaction pathways.
Research on the anaerobic degradation of related compounds provides a model for the expected transformation products of 2-chloropropane.
Table 1: Potential Transformation Products from the Bioremediation of 2-Chloropropane
| Initial Compound | Transformation Process | Potential Intermediate/Final Product(s) | Reference |
|---|---|---|---|
| 1,2-Dichloropropane | Reductive Dechlorination (Hydrogenolysis) | 1-Chloropropane, 2-Chloropropane | researchgate.net, asm.org, researchgate.net |
| 1,2-Dichloropropane | Reductive Dechlorination (Dichloroelimination) | Propene | researchgate.net, asm.org |
| 1-Chloropropane / 2-Chloropropane | Dehydrochlorination | Propene | asm.org |
This table is interactive. Users can sort columns to analyze the data.
The quantification of these deuterated products over time allows for the determination of degradation rates and the construction of detailed mechanistic models. acs.org
Environmental Transport and Degradation Kinetics from a Mechanistic Standpoint
The environmental transport of this compound is expected to be very similar to its non-deuterated analog, 2-chloropropane. The physical and chemical properties governing transport, such as solubility and volatility, are not significantly altered by the isotopic substitution.
Based on data for 2-chloropropane, the compound is expected to have high mobility in soil. echemi.com Its fate is influenced by several processes, including volatilization from water surfaces and hydrolysis. echemi.com The degradation kinetics, however, can be influenced by the deuterium substitution due to the kinetic isotope effect.
Table 2: Environmental Fate Parameters for 2-Chloropropane
| Parameter | Value/Description | Significance | Reference |
|---|---|---|---|
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 53 | Indicates high mobility in soil. | echemi.com |
| Henry's Law Constant | Estimated at 1.8 x 10⁻² atm-cu m/mole | Indicates rapid volatilization from water surfaces. | echemi.com |
| Hydrolysis Half-life | 38 days (at pH 7 and 25 °C) | Represents a significant abiotic degradation pathway in water and moist soil. | echemi.com |
| Atmospheric Half-life | ~17 days | Degradation in the atmosphere via reaction with hydroxyl radicals. | echemi.com |
This table is interactive. Users can sort columns to analyze the data.
From a mechanistic standpoint, studying the degradation kinetics of this compound compared to 2-chloropropane can reveal the rate-limiting steps of the degradation process. For example, if a reaction involving the cleavage of the C-D bond is slower than the cleavage of the corresponding C-H bond, it would provide strong evidence that this bond-breaking step is part of the reaction's rate-determining step. Such studies are crucial for building accurate predictive models of contaminant fate and for designing effective bioremediation strategies. epa.gov
Future Directions and Advanced Research Applications of 2 Chloropropane 2 D1
Development of Novel Deuteration Reagents and Catalysts
The future development of deuteration chemistry hinges on the creation of more efficient, selective, and versatile reagents and catalysts. 2-Chloropropane-2-D1 serves as a valuable precursor for generating novel deuterating agents. Research is focused on leveraging its specific deuteration site for the synthesis of more complex isotopically labeled molecules.
Strategies are being explored that utilize deuterated alkyl halides like this compound in metal-catalyzed cross-coupling reactions. researchgate.netxmu.edu.cn For instance, palladium-catalyzed reactions that have proven effective for aryl halides could be adapted for alkyl halides, enabling the transfer of the deuterated isopropyl moiety to a wide range of substrates. researchgate.net Furthermore, photocatalytic and electrocatalytic methods are emerging as powerful tools for dehalogenative deuteration, often using D₂O as an economical deuterium (B1214612) source. rsc.orgrsc.org this compound could be employed in these systems, not as a source, but as a building block in reactions mediated by light or electricity, offering mild and highly selective pathways to deuterated products. rsc.orgrsc.org
The development of catalysts that can activate the C-Cl bond in this compound under gentle conditions is a key area of investigation. This includes exploring phosphine-mediated halogen-atom transfer and the use of titanocene-based reagents which have shown efficacy in mediating deuterium transfer from D₂O to various functional groups. rsc.orgd-nb.info These approaches could lead to new catalytic cycles where the deuterated fragment is incorporated with high precision. d-nb.infoacs.org
Integration with Advanced Analytical Techniques for Multi-Dimensional Analysis
In the realm of analytical chemistry, deuterated compounds are indispensable. This compound is poised for integration with advanced analytical techniques to enable more sophisticated multi-dimensional analysis. Its primary role is as an internal standard in mass spectrometry, where its mass difference from the non-deuterated analog allows for precise quantification of 2-chloropropane (B107684) in various matrices. scielo.org.mx
Future applications will likely involve its use in complex analytical workflows, such as hyphenated techniques like GC-MS/MS or LC-MS/MS, for metabolomics and environmental analysis. For example, a method for detecting 2-chloropropane in pharmaceutical ingredients has been developed using gas chromatography, highlighting the need for stable, labeled internal standards like this compound for quality control. google.com
Beyond its use as a standard, the deuterium label in this compound can be used as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium NMR (²H-NMR) provides a unique window into molecular dynamics and structure in a way that is distinct from proton NMR. oled-info.com This can be particularly useful in studying the binding and interaction of small molecules in complex environments.
Applications in Investigating Complex Biological and Chemical Systems
The kinetic isotope effect (KIE), where a C-D bond reacts more slowly than a C-H bond, makes this compound a powerful tool for elucidating reaction mechanisms. d-nb.infooled-info.com By strategically placing the deuterium atom at the tertiary carbon, researchers can probe reactions where this specific position is involved.
Chemical Systems: In physical organic chemistry, this compound can be used to study the mechanisms of nucleophilic substitution and elimination reactions. Computational studies on the degradation of 2-chloropropane initiated by Cl radicals have provided detailed mechanistic insights, and experimental studies using the deuterated analog could validate these theoretical models. nih.govresearchgate.net The difference in reaction rates between the deuterated and non-deuterated compound can provide definitive evidence for the rate-determining step of a reaction. d-nb.info
Biological Systems: Deuterium labeling is increasingly used to study metabolic pathways and enhance the pharmacokinetic profiles of drugs. scielo.org.mxd-nb.info While this compound itself is not a therapeutic agent, it can be used as a model compound or a synthetic building block. For instance, understanding how enzymes like haloalkane dehalogenases process substrates can be aided by studying the enzymatic dehalogenation of this compound. chemrxiv.org The KIE can reveal whether the C-H bond at the second position is cleaved during a metabolic transformation, providing crucial information for drug design and toxicology. scielo.org.mxnih.gov The use of deuterated ligands has also been shown to enhance photopharmacology, a field where light is used to control biological activity, suggesting another avenue for the application of building blocks derived from this compound. nih.govbiorxiv.org
Exploration in Materials Science for Enhanced Properties (e.g., optical and electronic devices)
One of the most promising future applications for deuterated compounds is in materials science, particularly for organic electronics. alfa-chemistry.com The substitution of hydrogen with deuterium can significantly enhance the stability and performance of devices like Organic Light-Emitting Diodes (OLEDs) and semiconductors. isotope.comirisotope.com This improvement is attributed to the kinetic isotope effect; the stronger C-D bond is less susceptible to breaking under the stress of device operation, reducing degradation pathways. oled-info.comrsc.org
Research has shown that deuterating the organic molecules used in OLEDs can extend the device lifetime by a factor of five to twenty. oled-info.comisotope.com This is especially critical for blue-light emitting components, which tend to degrade the fastest. isotope.com While research has often focused on deuterated aromatic compounds like benzene (B151609) or bromobenzene, the principle applies broadly. oled-info.comirisotope.com this compound could serve as a synthetic precursor to introduce deuterated isopropyl groups into host or dopant materials for OLEDs. google.comgoogle.com This strategic deuteration could enhance thermal stability and reduce non-radiative decay, leading to brighter and longer-lasting displays. alfa-chemistry.comrsc.org
In semiconductor technology, deuteration has been found to reduce hot electron degradation effects in transistors, allowing for better performance and higher transistor densities. isotope.com The incorporation of deuterium, potentially from precursors like this compound, into silicon-based materials or organic semiconductors could lead to more robust and efficient electronic components. alfa-chemistry.com
| Device/Component | Observed Improvement | Underlying Principle | Reference |
|---|---|---|---|
| OLEDs (especially blue emitters) | 5 to 20-fold increase in operational lifetime. | Kinetic Isotope Effect (KIE) strengthens C-D bonds, reducing degradation from heat and oxidation. | oled-info.comisotope.com |
| OLEDs | Increased brightness and efficiency. | Reduced non-radiative decay processes due to lower vibrational energy of C-D bonds. | alfa-chemistry.comrsc.org |
| Metal Oxide Semiconductor Transistors | Significant reduction in hot electron degradation. | Giant isotope effect observed during the final wafer sintering process. | isotope.comirisotope.com |
| Semiconductors (general) | Reduced defect densities and improved charge carrier lifetimes. | Stronger Si-D bonds are less prone to breaking under operational stress. | alfa-chemistry.com |
Emerging Paradigms in Green Chemistry and Sustainable Deuteration Strategies
The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including isotopically labeled ones. unep.org Future research involving this compound will likely focus on developing more sustainable pathways both for its synthesis and its use.
A major goal in sustainable deuteration is the use of deuterium oxide (D₂O) as the ultimate deuterium source, as it is inexpensive and environmentally benign. rsc.orgacs.org While this compound is a specific labeled compound, the methods used to produce it can be optimized. Future syntheses may move away from traditional methods that use expensive or hazardous deuterated reagents towards catalytic processes that use D₂O. d-nb.info
Furthermore, the application of this compound in synthetic methodologies is aligning with green chemistry principles. The development of photocatalytic and electrochemical deuteration reactions, which can be powered by visible light or electricity, represents a shift towards more sustainable energy sources. xmu.edu.cnrsc.orgrsc.orgresearchgate.net These methods often feature mild reaction conditions and high functional group tolerance, reducing waste and energy consumption. rsc.orgresearchgate.net Research into these areas may utilize alkyl halides like this compound as substrates to build more complex deuterated molecules in an environmentally responsible manner. xmu.edu.cnrsc.org The focus is on creating catalytic cycles that are atom-economical and minimize the use of stoichiometric and often toxic reagents. d-nb.inforesearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloropropane-2-D1, and how does deuteration influence the reaction conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a deuterated tertiary alcohol (e.g., 2-methylpropan-2-ol-D1) with HCl or DCl. The reaction proceeds via an SN1 mechanism, where the carbocation intermediate is stabilized by the tertiary carbon. Deuteration at the 2-position may slow the reaction due to the kinetic isotope effect (KIE), requiring prolonged reflux or elevated temperatures . Post-synthesis, purification involves washing with sodium bicarbonate to remove excess acid, drying with anhydrous calcium chloride, and redistillation. Confirm isotopic incorporation using mass spectrometry (MS) and deuterium NMR (²H NMR) .
Q. How can researchers confirm the structural integrity and isotopic purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show the absence of a proton signal at the 2-position, while ²H NMR (deuterium NMR) confirms isotopic substitution.
- Mass Spectrometry (MS) : High-resolution MS will display a molecular ion peak at m/z = 96.06 (accounting for deuterium substitution), with isotopic abundance patterns distinct from non-deuterated analogs.
- Infrared (IR) Spectroscopy : Compare C-Cl stretching frequencies (~550–750 cm⁻¹) to non-deuterated analogs; deuteration may cause minor shifts due to reduced vibrational coupling .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Flammability : Highly flammable (H225); use explosion-proof equipment and ground containers to prevent static discharge .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce hazardous reactions (e.g., elimination to form alkenes) .
- Storage : Store in tightly sealed containers under inert gas (N₂/Ar) at ≤4°C to minimize vapor formation and hygroscopic degradation .
Advanced Research Questions
Q. How does deuteration at the 2-position affect the kinetic and thermodynamic properties of this compound in substitution reactions?
- Methodological Answer : Deuteration introduces a kinetic isotope effect (KIE) due to the higher mass of deuterium, which increases the activation energy for bond cleavage. For SN1 reactions, this reduces carbocation formation rates, as shown by comparative studies between 2-chloro-2-methylpropane and its deuterated analog. Thermodynamically, isotopic substitution minimally impacts equilibrium constants but may alter solvent interactions (e.g., hydrogen bonding in polar solvents). Computational methods (e.g., DFT calculations) can model these effects by comparing potential energy surfaces of isotopologs .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for reaction pathways involving this compound?
- Methodological Answer :
- Data Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to exclude external variables .
- Computational Refinement : Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to account for solvent effects and isotopic mass differences. For example, discrepancies in KIE values may arise from incomplete solvation models .
- Cross-Characterization : Combine multiple techniques (e.g., GC-MS for product distribution, isotopic labeling studies) to validate mechanistic hypotheses .
Q. How can this compound serve as a tracer in studying reaction mechanisms or metabolic pathways?
- Methodological Answer :
- Isotopic Labeling : Use ²H NMR or MS to track deuterium retention in reaction products, distinguishing between competing pathways (e.g., SN1 vs. SN2 mechanisms).
- Biological Tracer Studies : In metabolic research, deuterated compounds can monitor drug degradation pathways without altering bioactivity. For example, deuterium incorporation reduces CYP450-mediated oxidation rates, enabling precise tracking of metabolic intermediates .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis while maintaining isotopic purity?
- Methodological Answer :
- Deuterium Source Optimization : Use deuterated solvents (e.g., D₂O) and reagents (e.g., DCl) to minimize proton contamination.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor deuteration levels in real time during synthesis.
- Distillation Efficiency : Use fractional distillation with high-efficiency columns to separate non-deuterated byproducts, which may co-distill due to similar boiling points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
